![molecular formula C15H10Cl2N2O3S B2721867 2,5-Dichloro-N-(3-cyano-4-(methylsulfonyl)phenyl)benzenecarboxamide CAS No. 320421-60-1](/img/structure/B2721867.png)
2,5-Dichloro-N-(3-cyano-4-(methylsulfonyl)phenyl)benzenecarboxamide
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Overview
Description
2,5-Dichloro-N-(3-cyano-4-(methylsulfonyl)phenyl)benzenecarboxamide is a chemical compound with the molecular formula C15H10Cl2N2O3S . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound includes a benzenecarboxamide group, a cyano group, a methylsulfonyl group, and two chlorine atoms . The exact spatial arrangement of these groups would require more specific information or computational chemistry analysis.Physical And Chemical Properties Analysis
This compound has a molecular weight of 369.22. Other physical and chemical properties such as density, melting point, and boiling point are not specified in the search results .Scientific Research Applications
Synthesis and Biological Evaluation
2,5-Dichloro-N-(3-cyano-4-(methylsulfonyl)phenyl)benzenecarboxamide is a compound that has seen application in the synthesis of pharmacologically active agents. A significant study conducted by Ravichandiran et al. (2019) focused on the synthesis and biological evaluation of new phenylaminosulfanyl-1,4-naphthoquinone derivatives. The study highlighted the potent cytotoxic activity of these derivatives against various human cancer cell lines, including A549, HeLa, and MCF-7, indicating the potential of such compounds in cancer treatment. The compounds demonstrated low toxicity in normal human kidney HEK293 cells and induced apoptosis via upregulation of caspase proteins, suggesting a mechanism of action that could be leveraged in anticancer strategies (Ravichandiran et al., 2019).
Heterocyclic Synthesis
Another application involves the synthesis of heterocyclic compounds, as explored by Ahmed (2007). The study detailed the creation of 3-Amino-4-cyano-N-phenylaminothiophene-2-carboxamide derivatives via reactions with various agents, producing compounds with notable antibiotic and antibacterial properties. This research underscores the compound's utility in developing new antibiotic and antibacterial drugs, showcasing its role in addressing microbial resistance issues (Ahmed, 2007).
Cardiac Electrophysiological Activity
Morgan et al. (1990) explored the cardiac electrophysiological activity of N-substituted imidazolylbenzamides, revealing their potency as selective class III agents in treating reentrant arrhythmias. This study presents a direct application of the compound in developing treatments for cardiac conditions, highlighting its potential in medical research aimed at discovering new therapeutic agents (Morgan et al., 1990).
Novel Catalyst Synthesis
Karimi-Jaberi et al. (2012) reported on the synthesis of 1,3,5-Tris(hydrogensulfato) benzene as a novel and efficient catalyst for creating 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols). This research demonstrates the compound's application in facilitating organic reactions, particularly in synthesizing compounds with potential pharmacological activities (Karimi-Jaberi et al., 2012).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2,5-dichloro-N-(3-cyano-4-methylsulfonylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O3S/c1-23(21,22)14-5-3-11(6-9(14)8-18)19-15(20)12-7-10(16)2-4-13(12)17/h2-7H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXWFENSGWVOCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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